molecular formula C6H4ClN3O2S B13886986 6-Chloro-5-cyanopyridine-3-sulfonamide

6-Chloro-5-cyanopyridine-3-sulfonamide

Cat. No.: B13886986
M. Wt: 217.63 g/mol
InChI Key: ARWNXWDXOJCLHU-UHFFFAOYSA-N
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Description

6-Chloro-5-cyanopyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position, a cyano group at the 5th position, and a sulfonamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyanopyridine-3-sulfonamide typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the chlorination of 5-cyanopyridine followed by sulfonation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids or nitro derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-cyanopyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyanopyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, making it a versatile moiety in drug design. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a bromine atom instead of a chlorine atom.

    2-Chloro-5-cyanopyridine: Lacks the sulfonamide group but has similar substitution on the pyridine ring.

Uniqueness

6-Chloro-5-cyanopyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano and sulfonamide group on the pyridine ring makes it a valuable intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

6-chloro-5-cyanopyridine-3-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S/c7-6-4(2-8)1-5(3-10-6)13(9,11)12/h1,3H,(H2,9,11,12)

InChI Key

ARWNXWDXOJCLHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)S(=O)(=O)N

Origin of Product

United States

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